![molecular formula C20H12BrClN2OS B4887445 N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-bromobenzamide](/img/structure/B4887445.png)
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-bromobenzamide, commonly known as BZB, is a chemical compound that has gained significant attention in scientific research. BZB is a benzamide derivative that is widely used in medicinal chemistry due to its potential pharmacological properties.
Mécanisme D'action
The mechanism of action of BZB is not fully understood. However, it has been reported to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth and inflammation. BZB has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been reported to induce cell cycle arrest and apoptosis in cancer cells. BZB has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation.
Biochemical and Physiological Effects
BZB has been reported to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. BZB has also been reported to reduce inflammation in animal models of arthritis and colitis. Additionally, BZB has been found to possess potent antimicrobial activity against both gram-positive and gram-negative bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
BZB is a useful tool for studying the mechanisms of cancer cell growth and inflammation. It has been reported to inhibit the activity of HDACs and NF-κB, which are important targets for cancer therapy and inflammation. However, BZB has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and toxicity are not fully understood. Additionally, BZB is not widely available, and its synthesis is challenging.
Orientations Futures
There are several future directions for BZB research. Firstly, more studies are needed to understand the pharmacokinetics and toxicity of BZB. Secondly, the potential of BZB as a therapeutic agent for cancer and inflammation needs to be explored further. Thirdly, the development of new synthetic routes for BZB and its derivatives could improve its availability for scientific research. Finally, the use of BZB as a tool for studying the mechanisms of cancer cell growth and inflammation should be further investigated.
Conclusion
In conclusion, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-bromobenzamide, or BZB, is a promising compound for scientific research. BZB has been reported to possess anti-cancer, anti-inflammatory, and anti-microbial properties. Its mechanism of action involves the inhibition of HDACs and NF-κB. BZB has several advantages and limitations for lab experiments, and there are several future directions for BZB research. Overall, BZB is a valuable tool for studying the mechanisms of cancer cell growth and inflammation.
Méthodes De Synthèse
The synthesis of BZB involves the reaction of 2-bromo-5-chlorobenzoyl chloride with 2-aminobenzothiazole in the presence of a base. The reaction yields N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-bromobenzamide, which is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
BZB has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-cancer, anti-inflammatory, and anti-microbial properties. BZB has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, BZB has been reported to possess potent antimicrobial activity against both gram-positive and gram-negative bacteria.
Propriétés
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrClN2OS/c21-14-6-2-1-5-13(14)19(25)23-17-11-12(9-10-15(17)22)20-24-16-7-3-4-8-18(16)26-20/h1-11H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORHVZFRXZCKHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-bromobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[2-(2-furylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-2-methylbenzoic acid](/img/structure/B4887364.png)
![2-(2-{[2-(4-ethoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol](/img/structure/B4887373.png)
![N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-2-phenylacetamide](/img/structure/B4887379.png)
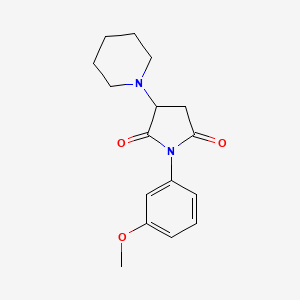
![N-cyclohexyl-N-{3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propyl}-N'-phenylthiourea](/img/structure/B4887383.png)
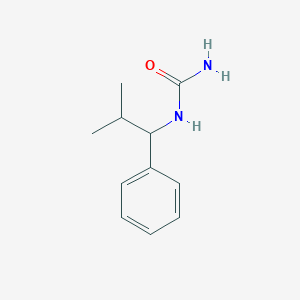
methyl]acetamide](/img/structure/B4887395.png)

![{4-[(5-bromo-2-methoxybenzoyl)amino]phenyl}acetic acid](/img/structure/B4887406.png)
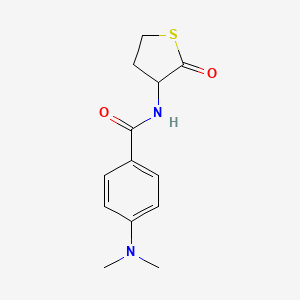
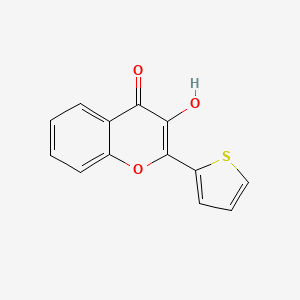
![methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B4887451.png)
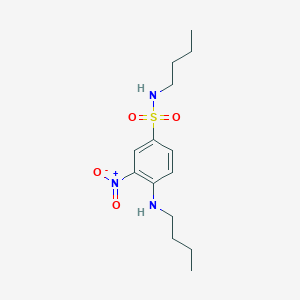
![6-methyl-7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4887462.png)